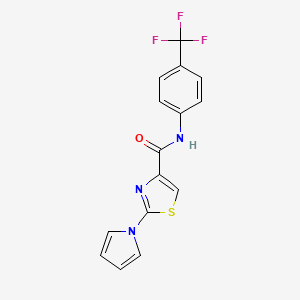

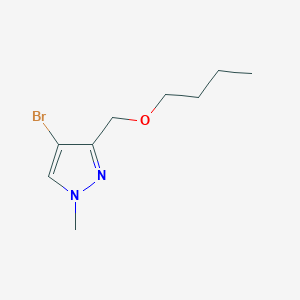

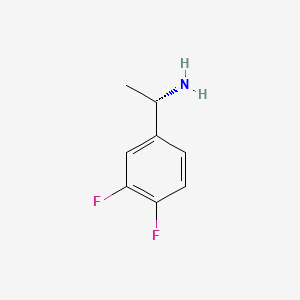

2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action and its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Acid-Catalyzed Ring Opening and Formation of New Compounds

2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, similar in structure to the compound , have been shown to undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new substituted dibenzoxanthenes. This process also results in the creation of diarylmethane derivatives and calix[4]resorcinols, showcasing the compound's potential in synthesizing diverse chemical structures (Gazizov et al., 2015).

Cannabinoid Receptor Affinity Studies

Research involving compounds with a pyrrole moiety, like the one , has explored their interaction with cannabinoid receptors. Such compounds were found to exhibit varying degrees of selectivity for cannabinoid receptors, demonstrating the compound's relevance in neurological and pharmacological research (Silvestri et al., 2008).

Development of DNA-Binding Polyamides

The compound's structural elements are similar to those used in the development of DNA-binding polyamides. Specifically, pyrrole–imidazole polyamides were synthesized using a novel base-sensitive amino-protecting group, which is structurally related to the trifluoromethylphenyl component of the compound (Choi et al., 2003).

Anticancer Activity

The structure of the compound closely resembles those of thiazole-pyrrole derivatives that have been explored for their anticancer activities. For instance, a series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles demonstrated promising activity against colon and liver carcinoma cell lines (Gomha et al., 2015).

Synthesis and Antimicrobial Activity

Compounds containing hydrazone bridged thiazole and pyrrole rings, which are structurally similar to the compound , were synthesized and exhibited good activity against certain bacterial strains, indicating potential applications in antimicrobial research (Yurttaş et al., 2013).

Design of GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, indicating potential for the use of similar structures in developing antibacterial agents (Jeankumar et al., 2013).

Propiedades

IUPAC Name |

2-pyrrol-1-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3OS/c16-15(17,18)10-3-5-11(6-4-10)19-13(22)12-9-23-14(20-12)21-7-1-2-8-21/h1-9H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDCCEXAUXBPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2841031.png)

![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2841035.png)

![4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2841039.png)

![1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride](/img/structure/B2841046.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)